

Ifenprodil selectivity profile versus second generation analogs

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Compound Focus: Ifenprodil

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Ifenprodil Selectivity Profile

Ifenprodil is known for its multi-target pharmacological activity. The table below summarizes its key molecular targets and the concentrations at which it acts, based on experimental data.

Molecular Target	Effect	Reported Potency (IC ₅₀ / K _i)	Experimental Context
NMDA Receptor (GluN1/GluN2B subunits)	Selective Antagonist [1] [2] [3]	Not Quantified (Selective blocker)	Neuroprotection studies in rat stroke models [2] [3].
P/Q-type Calcium Channels (Presynaptic)	Blocker [1]	~10 µM	Synaptic transmission in rat basolateral amygdala; effect fully occluded by ω-agatoxin [1].
GIRK Channels (G protein-activated inwardly rectifying K ⁺)	Blocker [4]	Concentration-dependent inhibition	Proposed mechanism for treating methamphetamine dependence [4].
α1 Adrenergic Receptors	Antagonist [4]	Not Quantified	Cited as one of ifenprodil's non-selective actions [4].

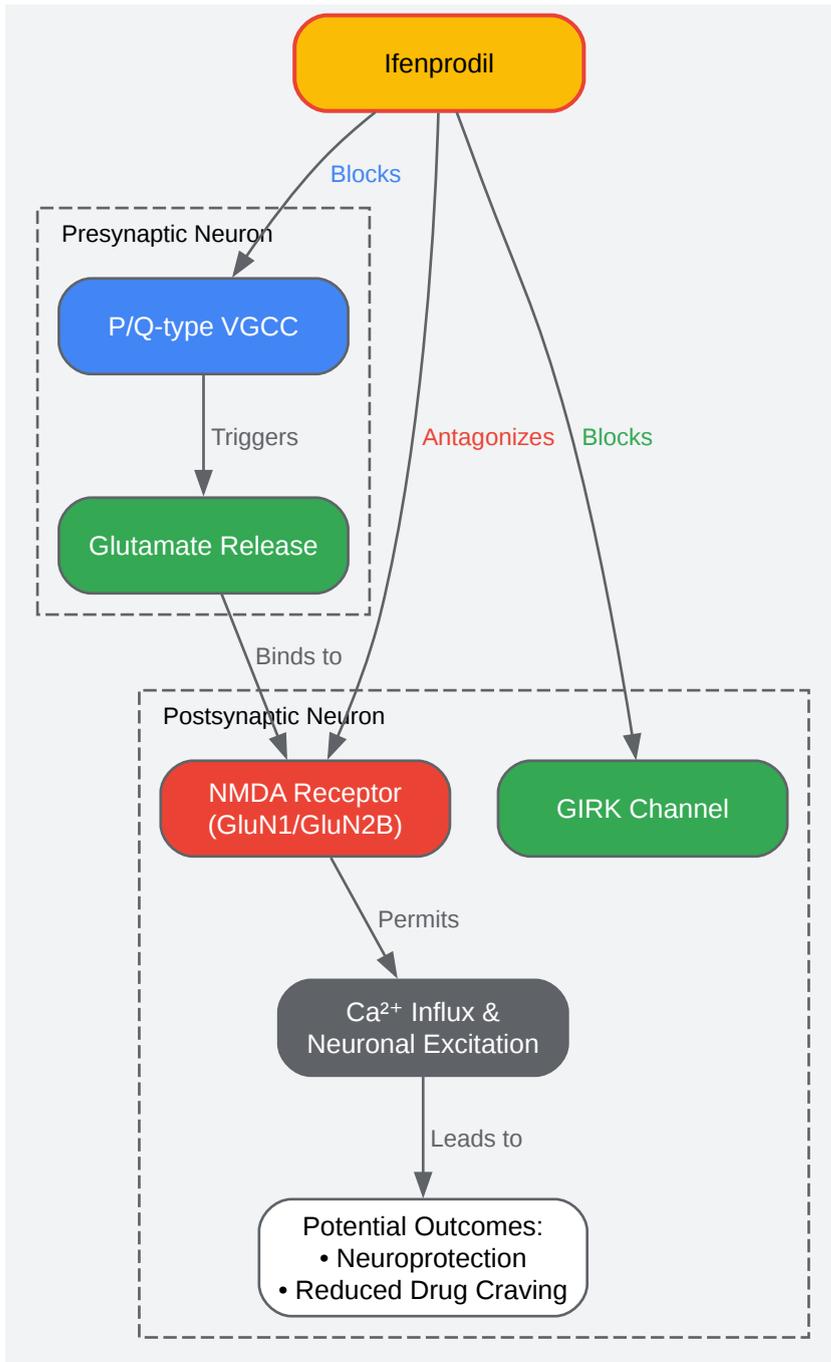
Detailed Experimental Evidence

The following details the key methodologies from the studies cited in the table, which you can use as a reference for experimental design.

- **Blockade of Presynaptic P/Q-type Calcium Channels [1]:**
 - **Preparation:** Brain slices containing the basolateral amygdala from rats.
 - **Recording:** Whole-cell voltage-clamp recordings were made from principal neurons to measure excitatory postsynaptic currents (EPSCs).
 - **Protocol:** **Ifenprodil** was applied in increasing concentrations. To test the mechanism of action, the selective P/Q-type channel blocker ω -agatoxin was applied first to see if it occluded (prevented) the effect of a subsequent **ifenprodil** application.
 - **Key Finding:** The effect of **ifenprodil** on synaptic transmission was fully occluded by ω -agatoxin, confirming the involvement of P/Q-type calcium channels.
- **Neuroprotection via NMDA Receptor Antagonism [2]:**
 - **Model:** Rat model of focal cerebral ischemia induced by transient middle cerebral artery occlusion.
 - **Dosing:** **Ifenprodil** was administered intraperitoneally at 3 mg/kg, either as a pre-ischemic or post-ischemic treatment.
 - **Outcome Measures:** Neuroprotection was evaluated by measuring neurological deficit scores, cerebral infarct volume, and levels of oxidative stress markers 24 hours after the ischemic injury.
- **Inhibition of GIRK Channels for Addiction Treatment [4]:**
 - **Study Design:** A randomized, double-blind, placebo-controlled clinical trial in outpatients with methamphetamine dependence.
 - **Dosing:** Two active doses of **ifenprodil** tartrate (60 mg/day and 120 mg/day) were compared against a placebo, administered orally for 84 days.
 - **Outcome Measures:** The primary outcome was abstinence from methamphetamine use, with secondary outcomes including craving and relapse risk.

Ifenprodil's Signaling Pathways

The diagram below illustrates the multi-target mechanism of **ifenprodil**, integrating its actions at different receptors and channels as described in the search results.



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The search results confirm **ifenprodil**'s complex polypharmacology but do not contain sufficient data for a direct, structured comparison with second-generation analogs.

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References

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